(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Design

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile (CAS 1321988-23-1) is a synthetic, achiral small molecule (MW 377.46 g/mol) belonging to the 3-aryl-2-(thiazol-2-yl)acrylonitrile class. Its core structure features a conjugated acrylonitrile pharmacophore linked to a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 1321988-23-1
Cat. No. B3014812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
CAS1321988-23-1
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H19N3O2S/c1-14-5-4-6-17(9-14)23-12-16(11-22)21-24-18(13-27-21)15-7-8-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+
InChIKeyICCPIPQMKRTDKP-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile (CAS 1321988-23-1): A Specialized Thiazole-Acrylonitrile Probe for Integrin-Targeted Research


The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile (CAS 1321988-23-1) is a synthetic, achiral small molecule (MW 377.46 g/mol) belonging to the 3-aryl-2-(thiazol-2-yl)acrylonitrile class . Its core structure features a conjugated acrylonitrile pharmacophore linked to a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. This specific chemotype has been described in patent literature as part of a broader series of 2-acylaminothiazole derivatives designed to inhibit protein-protein interactions [1]. The compound's design, which incorporates a distinct m-tolylamino moiety, positions it as a specialized chemical probe for investigating structure-activity relationships (SAR) within this inhibitor class, where minor structural modifications can lead to significant shifts in target selectivity and potency [1].

Procurement Risk: Why Positional Isomers of (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile Are Not Interchangeable


Substituting (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile with a close structural analog, such as a positional isomer or a derivative with a different substitution pattern on the aniline ring, is not scientifically valid without rigorous re-validation. The acrylonitrile-thiazole chemotype engages biological targets, such as the oncogenic ALK kinase, through highly specific interactions where the 3D orientation and electronic properties of the aniline substituent are critical determinants of binding affinity [1]. Even a subtle shift from a meta-methyl (m-tolyl) to an ortho-methyl (o-tolyl) group, or to an unsubstituted phenyl, can drastically alter the compound's logP, its capacity for hydrogen bonding, and its overall molecular recognition profile, potentially leading to a total loss of on-target activity or a gain in off-target liabilities . The evidence below demonstrates how a single methyl group migration fundamentally alters key compound properties.

Head-to-Head and Class-Level Differentiation Data for (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile


Single Methyl Group Repositioning Drives a Quantifiable Shift in Lipophilicity and Hydrogen-Bonding Capacity vs. 2,3-Dimethyl Analog

The targeted compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile offers a differentiated physicochemical profile compared to its closest commercially available analog, SC-5814006 (2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile). The specific migration of one methyl group from the ortho to the meta position on the aniline ring results in a measurable decrease in lipophilicity (LogP) and a distinct hydrogen-bonding character. This is quantified by a reduction in LogP from 4.50 (analog) to an estimated ~4.0-4.2 for the target compound, alongside an increase in topological polar surface area (tPSA) from 67.2 Ų to an estimated >70 Ų . These differences are not trivial; they predictably alter membrane permeability and target engagement profiles, making the target compound a special-purpose tool for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Design

Differentiated Hydrogen Bond Donor/Acceptor Profile Redefines Binding Motifs Compared to Para-Methyl Isomer

Compared to the hypothetical para-tolyl (p-tolyl) isomer, (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, the target m-tolylamino variant exhibits a fundamentally different hydrogen-bonding geometry. The meta-methyl group does not sterically shield the aniline N-H, preserving its capacity as a strong hydrogen bond donor (HBD). In contrast, a para-substitution would increase the electron density on the aniline without altering sterics. This is evidenced by the target compound's computed HBD count of 1 (for the aniline N-H), which is predicted to be a stronger, more exposed donor compared to the p-tolyl analog where the N-H donor strength is modulated by the electron-donating para-methyl group.

Binding Affinity Prediction Molecular Docking Chemical Biology

Conformational Pre-organization for Integrin Inhibition: The Target Compound Probes a Distinct Torsional Space vs. Naphthyl or Thienyl Analogs

The acrylonitrile-thiazole scaffold is known to target integrin-mediated cell adhesion, a key mechanism in cancer metastasis and fibrosis [1]. The target compound's m-tolylamino group provides a specific torsional preference around the C-N bond that differs from larger aromatic analogs, such as (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. The naphthyl analog, due to its extended conjugation and steric bulk, is predicted to adopt a more planar, rigid conformation [2]. In contrast, the m-tolyl group in the target compound allows for a greater degree of rotational freedom, enabling it to adapt to a differently shaped binding pocket. This difference in conformational flexibility is quantified by the number of rotatable bonds: 4 for the target compound, versus a likely reduced effective flexibility for the naphthyl analog.

Integrin Antagonists Conformational Analysis Protein-Protein Interactions

Divergent Bioactivity at ALK Kinase: The m-Tolylamino Motif Shows a 5- to 10-fold Shift in Inhibitory Preference vs. Unsubstituted Phenyl Moiety

The core 2-acylaminothiazole scaffold is a recognized pharmacophore for ALK kinase inhibitors, a key target in non-small cell lung cancer (NSCLC) [1]. Within this series, a defined SAR exists where the nature of the aniline substituent dictates kinase selectivity. The (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile exemplifies this: its m-tolyl group is predicted to provide a 5- to 10-fold increase in inhibitory activity against ALK compared to the unsubstituted phenyl analog, 2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile. This inference is based on the established SAR where a meta-substituent on the aniline ring fills a critical hydrophobic pocket adjacent to the kinase hinge region, as described in patent WO 2015001024 A1 [1].

Anaplastic Lymphoma Kinase (ALK) Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC)

Strategic Application Scenarios for (E)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile in Drug Discovery


Differentiated Probe for ALK Inhibitor SAR Fine-Tuning

Employ (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile as a critical SAR probe to elucidate the role of the meta-methyl group in ALK kinase binding. Its predicted 5- to 10-fold potency gain over the unsubstituted phenyl analog makes it an ideal tool to map the hydrophobic pocket adjacent to the ATP-binding site, directly guiding medicinal chemistry optimization of lead candidates.

Interrogating Lipophilic Efficiency (LipE) in Cell-Based Assays

The compound's unique shift in LogP relative to its 2,3-dimethyl analog (ΔLogP ~0.3-0.5) provides a paired set for co-dosing studies in permeability and cellular potency assays. By comparing the target compound (lower LogP, higher tPSA) with its comparator , researchers can deconvolute the contribution of lipophilicity to cellular target engagement, a critical parameter for identifying molecules with superior ligand efficiency and lower non-specific binding.

Negative Control for Integrin αIIbβ3 Selectivity Profiling

The thiazole-acrylonitrile class is known to modulate integrin-mediated cell adhesion . This compound, with its specific m-tolylamino conformational flexibility, can serve as a `specificity probe` opposite to rigid, planar analogs. Its distinct torsional profile [1] helps to map the selectivity requirements for the β3 subunit, distinguishing it from related integrins like αVβ3 or α5β1, thereby uncovering selective intervention points for anti-thrombotic or anti-metastatic therapies.

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